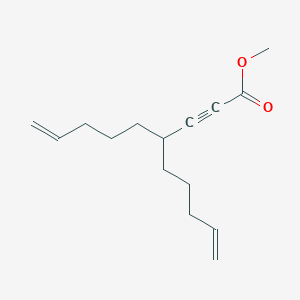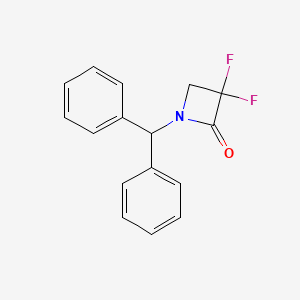
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. β-lactams are significant due to their presence in various antibiotics, including penicillins and cephalosporins . The unique structure of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- makes it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- typically involves the cycloaddition of ketenes to Schiff bases. This reaction is highly stereoselective and can be achieved using various starting materials, including vanillin . The key step involves the generation of a zwitterionic intermediate, which undergoes electrocyclic reaction to form the β-lactam ring .
Industrial Production Methods
For industrial production, a practical synthetic approach involves the use of 4-acetoxy-2-azetidinone as an intermediate. This method avoids the need for tedious and costly separation steps and improves the overall yield, making it more economical for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a substituent on the β-lactam ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted β-lactams, which can be further functionalized for different applications .
Applications De Recherche Scientifique
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential antibacterial properties due to its β-lactam structure.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- involves its interaction with bacterial enzymes. The β-lactam ring targets and inhibits the activity of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation, ultimately causing bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillins: β-lactam antibiotics with a similar core structure but different side chains.
Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring fused to the β-lactam ring.
Carbapenems: β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamase enzymes.
Uniqueness
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new antibiotics and studying β-lactam chemistry .
Propriétés
Numéro CAS |
651312-17-3 |
|---|---|
Formule moléculaire |
C16H13F2NO |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
1-benzhydryl-3,3-difluoroazetidin-2-one |
InChI |
InChI=1S/C16H13F2NO/c17-16(18)11-19(15(16)20)14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clé InChI |
ATMWTYPQWCFDRL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)

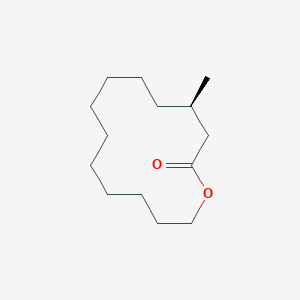
propanedinitrile](/img/structure/B12605456.png)
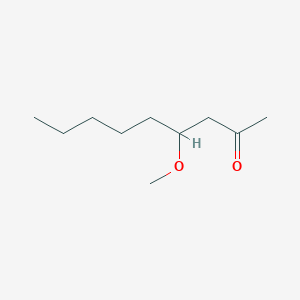
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
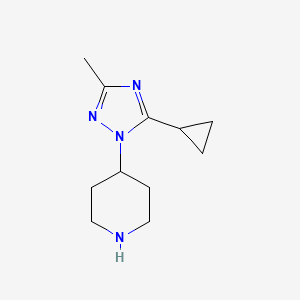
![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
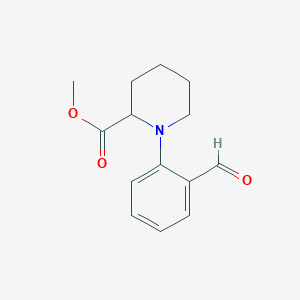
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
